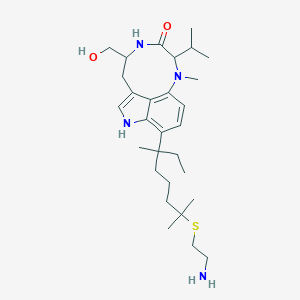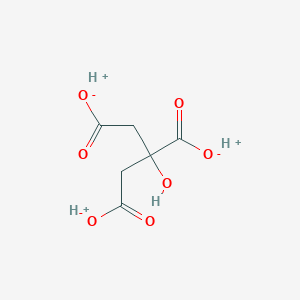
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone, also known as 2-hydroxy-1-(3,4-dichlorophenyl)ethanone (HDE), is an important organic compound used in a variety of scientific research applications. HDE is a colorless, crystalline solid that is soluble in polar solvents such as methanol and ethanol. It is a versatile compound that can be used in a variety of applications, including synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Agrochemical Application
- Field : Agriculture
- Application Summary : This compound is used as a pre-emergent agrochemical .
- Methods and Procedures : The compound is typically applied to soil to prevent the emergence of pests. The exact procedures can vary depending on the specific agricultural context .
- Results and Outcomes : The use of this agrochemical can lead to a reduction in pest populations, thereby improving crop yields. However, the exact results can vary depending on a variety of factors .
Organic Synthesis
- Field : Organic Chemistry
- Application Summary : This compound is an important raw material and intermediate used in organic synthesis .
- Methods and Procedures : The compound can be used in a variety of organic reactions. The exact procedures would depend on the specific reaction being carried out .
- Results and Outcomes : The use of this compound in organic synthesis can lead to the production of a variety of other organic compounds .
Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application Summary : This compound is used as a raw material and intermediate in the production of pharmaceuticals .
- Methods and Procedures : The compound can be used in various stages of pharmaceutical production, depending on the specific drug being produced .
- Results and Outcomes : The use of this compound in pharmaceutical production can lead to the creation of effective medications .
Photosynthesis Research
- Field : Plant Physiology
- Application Summary : The compound has been used in research studying the effects of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) on photosynthesis in Euglena gracilis Z populations .
- Methods and Procedures : The research involved growing Euglena in a medium containing dl-lactate at 27 C in the light, and observing the effects of varying concentrations of DCMU on the pigment system .
- Results and Outcomes : The research found that chlorophyll content dropped dramatically in response to DCMU, and light-driven O2 evolution was no longer detectable at the highest DCMU concentrations tested .
Chemical Intermediate
- Field : Industrial Chemistry
- Application Summary : “3,4-Dichlorophenyl isocyanate” is a chemical compound used as a chemical intermediate and in organic synthesis .
- Methods and Procedures : The compound can be used in various stages of chemical production, depending on the specific product being synthesized .
- Results and Outcomes : The use of this compound in chemical production can lead to the creation of a variety of industrial chemicals .
Synthesis of Pyrrolidine Derivatives
- Field : Organic Chemistry
- Application Summary : “1-(3,4-Dichlorophenyl)pyrrolidine” is a compound that can be synthesized from “1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone” and used in various organic reactions .
- Methods and Procedures : The exact procedures would depend on the specific reaction being carried out .
- Results and Outcomes : The use of this compound in organic synthesis can lead to the production of a variety of other organic compounds .
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBTDISCZJNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427666 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-hydroxy-1-ethanone | |
CAS RN |
113337-38-5 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dichlorophenyl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)



![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
